![molecular formula C17H18N4O4 B3004777 3-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1208710-70-6](/img/structure/B3004777.png)
3-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound "3-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including an isoxazole ring, a pyrazole ring, and carboxamide and methoxy substituents, which are common in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related isoxazole and pyrazole derivatives has been reported in the literature. For instance, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . Similarly, the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates has been described, which could provide insights into the synthesis of the compound . Additionally, the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives through heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates has been reported .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, and the dihedral angle between the pyrazole and thiophene rings was determined . This type of analysis is crucial for understanding the conformation and potential interactions of the compound .
Chemical Reactions Analysis
The chemical behavior of pyrazole derivatives in various conditions has been studied. Polarographic studies on a related compound, 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole, revealed its reduction in different pH conditions, which occurs in multiple electron steps depending on the protonation state of the molecule . This information could be useful in predicting the reactivity of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated. For instance, the thermal stability of a pyrazole derivative was found to be up to 190°C, and its intermolecular interactions were analyzed by Hirshfeld surface analysis . The electronic structures and solvent effects on structural parameters were also studied, providing insights into the behavior of the compound in different environments . Additionally, the synthesis of 3-methylisoxazole-5-carboxamides and their derivatives has been explored, which could relate to the physical properties of the compound .
properties
IUPAC Name |
3-methoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-21-10-14(17(19-21)24-3)16(22)18-9-12-8-15(25-20-12)11-4-6-13(23-2)7-5-11/h4-8,10H,9H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQQWDHSZWLCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide |
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